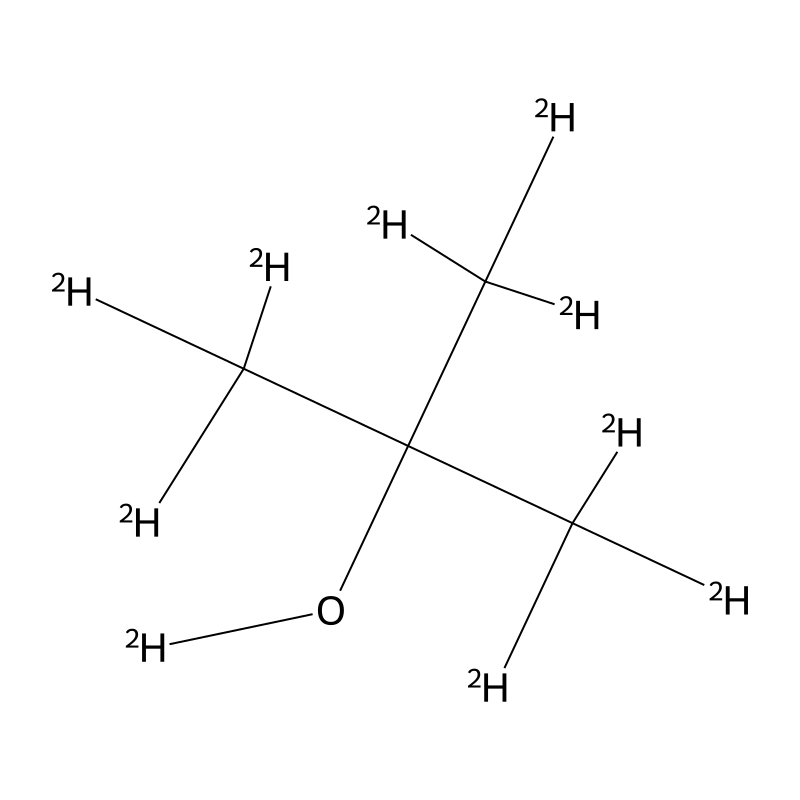

tert-Butanol-d10

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

tert-Butanol-d10 (CAS: 53001-22-2) is a fully deuterated, high-purity isotopic solvent and chemical building block widely procured for advanced analytical workflows and deuterated drug synthesis. Characterized by an isotopic enrichment typically exceeding 98 to 99 atom % D, this compound serves as an essential internal standard for mass spectrometry, a specialized NMR solvent, and a critical precursor for synthesizing deuterated protective groups (such as Boc-d9) and strong bases (like KOtBu-d9) [1]. By replacing all ten protons with deuterium, tert-Butanol-d10 offers superior baseline resolution in spectroscopy and precise mass differentiation in chromatography, making it a non-negotiable raw material for rigorous pharmacokinetic quantification and isotopic labeling campaigns.

Substituting fully deuterated tert-Butanol-d10 with unlabeled tert-butanol, or even partially deuterated variants (like tert-butanol-d9), fundamentally compromises both analytical precision and synthetic isotopic fidelity. In mass spectrometry workflows, unlabeled tert-butanol suffers from isobaric interference with target analytes and natural isotope overlap, preventing absolute quantification [1]. In NMR spectroscopy, the massive nine-proton singlet of the unlabeled tert-butyl group completely masks the critical 1.0–1.5 ppm aliphatic region, obscuring analyte signals . Furthermore, in synthetic applications such as the preparation of potassium tert-butoxide-d9, using partially deuterated precursors containing a protic hydroxyl group introduces unwanted hydrogen into the system, leading to isotopic dilution and ruining the >98 atom % D purity required for clinical-grade deuterated active pharmaceutical ingredients (APIs) [2].

Absolute Quantification Accuracy in Mass Spectrometry

In GC-MS and LC-MS workflows, tert-Butanol-d10 is utilized as a premium internal standard due to its clean mass shift. Literature demonstrates that while unlabeled tert-butanol produces a primary quantification fragment at m/z 59, tert-Butanol-d10 yields a distinct shifted fragment at m/z 65 alongside a full +10 Da molecular mass shift (84.18 vs 74.12 g/mol) [1]. This wide mass separation completely eliminates signal overlap from the natural 13C abundance of target analytes, allowing for highly precise, matrix-independent quantification of volatile compounds.

| Evidence Dimension | Mass-to-charge (m/z) separation for internal standardization |

| Target Compound Data | Primary quantification ion at m/z 65 (and M+10 molecular mass) |

| Comparator Or Baseline | Unlabeled tert-butanol (primary ion at m/z 59) |

| Quantified Difference | A +6 Da shift in the primary fragment and +10 Da in the molecular ion, ensuring zero isobaric interference |

| Conditions | GC-MS/LC-MS quantification of volatiles in complex biological or environmental matrices |

Procurement of the fully deuterated standard is mandatory to achieve the absolute quantification accuracy required in regulatory bioanalysis and pharmacokinetic profiling.

Elimination of Solvent Background in NMR Spectroscopy

When used as an NMR solvent or co-solvent, tert-Butanol-d10 provides an unobstructed view of the aliphatic region. Unlabeled tert-butanol produces an overwhelming 9H singlet at approximately 1.2 ppm, which obscures signals from the molecule of interest. By utilizing tert-Butanol-d10 with an isotopic purity of ≥99 atom % D, this background proton signal is reduced by over 99%. This allows researchers to clearly resolve and integrate complex multiplet signals from target analytes in the 1.0–1.5 ppm range without relying on complex solvent suppression techniques.

| Evidence Dimension | Residual proton signal intensity at ~1.2 ppm |

| Target Compound Data | <1% residual proton signal (≥99 atom % D) |

| Comparator Or Baseline | Unlabeled tert-butanol (100% signal intensity, 9H singlet) |

| Quantified Difference | >99% reduction in solvent background noise in the aliphatic region |

| Conditions | 1H NMR spectroscopy in deuterated solvent systems |

Buyers must select the d10 variant to avoid spectral masking and enable accurate structural elucidation of aliphatic compounds.

Precursor Suitability for High-Purity Deuterated Reagents

The synthesis of critical deuterated reagents, such as potassium tert-butoxide-d9 (KOtBu-d9), requires fully deuterated precursors to prevent isotopic dilution. Reacting fully deuterated tert-Butanol-d10 with potassium hydride yields KOtBu-d9 in high yields (e.g., 92%) while strictly maintaining the >98 atom % D purity of the system[1]. If a partially deuterated analog (like tert-butanol-d9 with a protic -OH) were used, the exchangeable proton would introduce protium into the basic environment, leading to back-exchange and degrading the isotopic purity of downstream deuterated active pharmaceutical ingredients (APIs).

| Evidence Dimension | Isotopic fidelity during strong base synthesis |

| Target Compound Data | Maintains >98 atom % D purity during conversion to KOtBu-d9 (92% yield) |

| Comparator Or Baseline | Partially deuterated tert-butanol (t-BuOH-d9) |

| Quantified Difference | Prevents the introduction of 1 molar equivalent of exchangeable protium (1H) into the reaction, avoiding isotopic dilution |

| Conditions | Synthesis of KOtBu-d9 using potassium hydride in anhydrous conditions |

Essential for manufacturers producing clinical-grade deuterated APIs where strict isotopic purity thresholds must be met.

Internal Standard for Bioanalytical Mass Spectrometry

Directly leveraging its +10 Da mass shift and distinct fragmentation pattern, tert-Butanol-d10 is the premier choice for GC-MS and LC-MS quantification workflows [1]. It is routinely procured by clinical and environmental laboratories to quantify volatile metabolites, alcohols, and industrial solvents in complex matrices without isobaric interference.

Solvent for High-Resolution Aliphatic NMR Studies

Because it eliminates the massive 9H singlet at 1.2 ppm, tert-Butanol-d10 is the optimal solvent or co-solvent for NMR structural elucidation of complex organic molecules, natural products, and polymers that feature critical signals in the congested aliphatic region.

Synthesis of Deuterated Protective Groups (Boc-d9)

As a fully deuterated building block, this compound is procured for the industrial synthesis of di-tert-butyl dicarbonate-d18 (Boc-d9 anhydride) [2]. This reagent is critical for introducing metabolically stable, deuterated protecting groups into next-generation pharmaceuticals, directly utilizing the compound's >98 atom % D purity.

Manufacturing of Deuterated Strong Bases (KOtBu-d9)

tert-Butanol-d10 is the required precursor for synthesizing potassium tert-butoxide-d9 [3]. This strong base is used in base-catalyzed H/D exchange reactions and mechanistic studies where the introduction of any protium from the base would compromise the isotopic integrity of the target molecule.

References

- [1] Ranger et al. Host plant selection and performance of ambrosia beetles. Oxford Academic.

- [3] Clearsynth. Premium Deuterium Products (D2O) Catalog - Tert-Butanol-D10 Applications.

- [4] Royal Society of Chemistry. Supplementary Information: Synthesis of Potassium 2-(methyl-d3)propan-2-olate-1,1,1,3,3,3-d6.

XLogP3

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 3 of 41 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 38 of 41 companies with hazard statement code(s):;

H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant